N-benzyl-3-hydroxy-N-methylbenzamide
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Overview
Description
N-benzyl-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzamide, featuring a benzyl group and a hydroxyl group on the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzamide as the starting material.
Benzyl Group Introduction: The benzyl group can be introduced through a benzyl halide (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group is introduced via hydroxylation, often using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: The final step involves methylation of the amide nitrogen using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring optimal reaction conditions, and implementing purification techniques such as recrystallization or column chromatography to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted benzamides or benzyl derivatives.
Scientific Research Applications
N-benzyl-3-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-3-hydroxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methylbenzamide
3-hydroxybenzamide
Benzyl alcohol
Methyl benzoate
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Properties
IUPAC Name |
N-benzyl-3-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(17)10-13/h2-10,17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDPFIDNUIBVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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